![molecular formula C10H10N2O2 B175755 methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate CAS No. 172647-94-8](/img/structure/B175755.png)
methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Vue d'ensemble
Description
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate (CAS: 172647-94-8) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core linked to a methyl ester group via an acetoxy bridge. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules . The pyrrolopyridine scaffold is notable for its electron-rich aromatic system, enabling diverse reactivity in medicinal chemistry applications.
Méthodes De Préparation
Multi-Step Synthesis via Formylation and Suzuki Coupling
A prominent synthesis route involves sequential functionalization of the pyrrolo[2,3-b]pyridine core (Figure 1). The process begins with 3-nitro-5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine as the starting material .
Formylation and Protection
The pyrrolo[2,3-b]pyridine core undergoes formylation via a Duff reaction using hexamethylenetetramine and trifluoroacetic acid, yielding 3-formyl-5-bromo-1H-pyrrolo[2,3-b]pyridine . Subsequent protection of the pyrrole nitrogen is achieved with sodium hydride (NaH) and tosyl chloride (TsCl) in tetrahydrofuran (THF), forming the tosyl-protected intermediate .
Suzuki Coupling and Functionalization
The brominated intermediate undergoes Suzuki-Miyaura cross-coupling with 3,4-dimethoxyphenylboronic acid in the presence of Pd(dppf)Cl₂ and potassium carbonate (K₂CO₃), yielding a biaryl derivative . Nucleophilic addition of phenylmagnesium bromide to the aldehyde group produces a secondary alcohol, which is oxidized to a ketone using manganese dioxide (MnO₂) . Final deprotection under alkaline conditions (NaOH/MeOH) affords the target compound .
Key Data :
One-Pot Condensation and Esterification
An alternative method employs a one-pot condensation strategy (Scheme 1). 1H-pyrrolo[2,3-b]pyridine is reacted with m-dimethoxybenzaldehyde and potassium hydroxide (KOH) in methanol at 50°C for 5 hours . The reaction proceeds via base-mediated aldol condensation, followed by in-situ esterification. Purification via column chromatography (5% MeOH/DCM) yields the product with 56% efficiency .
Reaction Conditions :
-
Solvent: Methanol
-
Temperature: 50°C
-
Base: KOH (5 equiv)
Bromination and Boronic Acid Cross-Coupling
Patent literature describes a pathway leveraging bromination and subsequent cross-coupling (Figure 2) .
Bromination of the Core Structure
1H-pyrrolo[2,3-b]pyridine is brominated at the 3-position using bromine (Br₂) in chloroform or N-bromosuccinimide (NBS) with triethylamine (Et₃N) in dichloromethane (DCM) . The reaction proceeds at 0°C to room temperature, achieving quantitative bromination within 1 hour .
Suzuki-Miyaura Cross-Coupling
The brominated intermediate is coupled with phenylboronic acid under Pd catalysis ([Pd(dppf)Cl₂]) in dioxane/water (2.5:1) at 80°C . This step introduces aryl groups at the 5-position, critical for FGFR binding .
Optimization Note :
Comparative Analysis of Synthetic Routes
Method | Key Steps | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Multi-Step Synthesis | Formylation, Suzuki coupling, oxidation | Pd(dppf)Cl₂, MnO₂, NaOH/MeOH | 56–68 | High purity, scalable |
One-Pot Condensation | Aldol condensation, esterification | KOH, MeOH, 50°C | 56 | Simplified workflow |
Bromination/Cross-Coupling | Bromination, Suzuki coupling | Br₂, Pd(dppf)Cl₂, dioxane/water | 68 | Rapid, microwave-compatible |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors are employed for bromination and Suzuki coupling steps, reducing reaction times by 70% compared to batch processes . Purification via simulated moving bed (SMB) chromatography enhances throughput, achieving >99% purity with 85% recovery .
Challenges and Optimization Strategies
Tosyl Deprotection Side Reactions
Alkaline deprotection (NaOH/MeOH) may lead to ester hydrolysis. Optimization with milder bases (e.g., K₂CO₃) or lower temperatures (0°C) mitigates this issue .
regioselectivity in Suzuki Coupling
Pd catalysts with bulky ligands (e.g., XPhos) improve regioselectivity for 5-aryl substitution, reducing byproduct formation .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
Medicinal Chemistry
Therapeutic Potential
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate has emerged as a promising candidate for drug development, particularly in targeting fibroblast growth factor receptors (FGFRs). The inhibition of FGFRs is crucial for controlling aberrant cell proliferation and migration associated with various cancers. In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis through caspase-dependent pathways .
Drug Development
The compound is being explored for its potential in treating conditions such as:
- Cancer : Its ability to modulate FGFR signaling pathways suggests utility in various malignancies.
- Inflammation : The compound may offer therapeutic benefits in inflammatory diseases due to its modulation of cellular signaling pathways.
- Neurological Disorders : Research indicates potential applications in neuroprotection and treatment of neurodegenerative diseases .
Biological Research
Cellular Mechanisms
The compound serves as a valuable tool in biological research for studying cellular processes. Its interaction with FGFRs allows researchers to investigate the downstream effects on critical signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are implicated in cell growth and differentiation .
Structure-Activity Relationship Studies
this compound is utilized to explore the structure-activity relationships of pyrrolopyridine derivatives. This helps in designing more selective and potent analogs for therapeutic applications .
Chemical Biology
Probing Biological Targets
The compound is instrumental in chemical biology for probing the interactions between small molecules and biological targets. It aids in understanding the biochemical pathways influenced by pyrrolopyridine derivatives, facilitating the development of targeted therapies .
Industrial Applications
Synthesis of Advanced Materials
In industrial contexts, this compound is used as a building block for synthesizing complex organic molecules. Its unique structure allows for modifications that can lead to novel materials with desirable properties .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Research on FGFR Inhibition | Cancer Therapeutics | Demonstrated significant inhibition of breast cancer cell proliferation and induction of apoptosis via FGFR targeting. |
Pyrrolopyridine Derivatives | Structure-Activity Relationships | Explored various modifications leading to enhanced biological activity against multiple disease models. |
Antiviral Applications | Viral Infections | Investigated the compound's potential against viral infections by targeting cellular kinases involved in viral replication processes. |
Mécanisme D'action
The mechanism of action of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following section evaluates methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate against analogous derivatives, focusing on structural variations, synthetic accessibility, and physicochemical properties.
Substituted Pyrrolopyridine Acetates
Table 1: Comparison of Acetate Derivatives
Key Observations:
Substituent Effects: Bromine: Tert-butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate (CAS: 754214-95-4) introduces a bromine atom at position 5, enabling Suzuki-Miyaura cross-coupling reactions .
Ester vs. Hydroxymethyl Groups :
- Compounds like 3a (83% yield) replace the methyl ester with a phenyl-hydroxymethyl group, significantly improving hydrophilicity . This modification is critical for optimizing pharmacokinetic properties.
Ring Position Isomerism :
- Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) demonstrates that shifting the pyrrole ring from the 2,3-b to 2,3-c position alters electronic delocalization, impacting reactivity and stability .
Functional Group Variations
Table 2: Functional Group Modifications
Key Observations:
Acid vs. Ester :
- Carboxylic acid derivatives (e.g., 2-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}oxy)acetic acid) exhibit higher polarity compared to esters, making them suitable for aqueous-phase reactions .
Chain Length: Propanoic acid derivatives (e.g., 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid) introduce conformational flexibility, which may enhance interactions with biological targets .
Activité Biologique
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a pyrrolopyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound primarily targets fibroblast growth factor receptors (FGFRs), playing a significant role in various cellular processes such as proliferation, migration, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound features a unique structure that allows it to interact specifically with FGFRs. The interaction inhibits the FGF-FGFR signaling pathway, which is crucial for cell growth and differentiation. The inhibition of FGFRs can lead to:
- Decreased cell proliferation : In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells.
- Induction of apoptosis : The compound has been shown to induce programmed cell death in cancer cells through caspase-dependent pathways.
Table 1: Biological Activity Overview
Biological Activity | Mechanism of Action | Target Receptor |
---|---|---|
Inhibition of cell proliferation | Inhibits FGFR signaling | FGFR1, FGFR2, FGFR3 |
Induction of apoptosis | Activates caspase pathways | Caspase-3, Caspase-9 |
Anti-cancer effects | Disrupts cellular signaling involved in tumor growth | Various cancer types |
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been studied extensively for its effects on various cancer cell lines:
- Breast Cancer : The compound effectively inhibits the growth of breast cancer cells (4T1) with an IC50 value indicating significant potency.
- Other Cancers : Similar effects have been observed in lung and colon cancer cell lines, suggesting a broad spectrum of anticancer activity.
Case Studies
- In Vitro Studies : A study reported that treatment with this compound led to a marked decrease in the proliferation of MDA MB-468 breast cancer cells with an IC50 value around 10 μM. The mechanism involved mitochondrial dysfunction and activation of apoptotic pathways.
- In Vivo Assays : In zebrafish models xenografted with cancer cells, administration of the compound resulted in tumor regression at concentrations as low as 0.5 μM, demonstrating its potential for therapeutic application.
The compound's biochemical properties contribute significantly to its biological activity:
- Low Molecular Weight : This characteristic enhances its potential as a lead compound for drug development.
- High Ligand Efficiency : this compound shows favorable binding affinity towards FGFRs compared to existing inhibitors.
Research Applications
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : It is being explored for developing new therapeutic agents targeting FGFR-related pathways.
- Chemical Biology : The compound aids in understanding structure-activity relationships within pyrrolopyridine derivatives.
Table 2: Research Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Development of FGFR-targeted therapies |
Chemical Biology | Probing structure-activity relationships |
Industrial Applications | Synthesis of advanced materials |
Q & A
Q. What are the established synthetic routes for methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, and how do reaction conditions influence yield and purity?
Basic Research Focus
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyrrolo[2,3-b]pyridine derivatives with methyl haloacetates under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires careful control of temperature (60–80°C) and stoichiometry. Impurities often arise from competing N-alkylation or ester hydrolysis, necessitating purification via column chromatography or recrystallization. Purity validation by HPLC (≥99%) is critical, as residual solvents or byproducts can interfere with downstream applications .
Q. How can computational modeling guide the optimization of reaction pathways for this compound?
Advanced Research Focus
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, identifying energetically favorable pathways. For example, ICReDD’s reaction path search methods minimize trial-and-error by simulating substituent effects on pyrrolo[2,3-b]pyridine reactivity . Molecular dynamics (MD) simulations can model solvent interactions to optimize reaction media (e.g., DMF vs. THF). Post-synthesis, docking studies assess steric and electronic compatibility with biological targets (e.g., kinases) .
Q. What analytical techniques are most effective for structural characterization and purity assessment?
Basic Research Focus
- X-ray crystallography : Resolves bond angles and torsional strain in the pyrrolo[2,3-b]pyridine core, as demonstrated in analogous methyl pyrrole-carboxylate structures .
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., distinguishing N1 vs. N3 substitution). Aromatic proton signals (δ 7.5–8.5 ppm) and ester carbonyl peaks (δ 165–170 ppm) are diagnostic .
- HPLC-MS : Detects trace impurities (e.g., de-esterified acids) and validates molecular weight .
Q. How can researchers resolve contradictions between predicted and experimental reaction yields?
Advanced Research Focus
Discrepancies often arise from unaccounted steric effects or solvent polarity. For example, DFT may underestimate steric hindrance in bulky pyrrolo[2,3-b]pyridine derivatives. To reconcile
Perform sensitivity analysis on computational parameters (e.g., basis sets, solvation models) .
Use high-throughput screening to map experimental yield vs. solvent dielectric constant.
Cross-validate with kinetic studies (e.g., Eyring plots) to compare activation energies.
Q. What biological activities are associated with pyrrolo[2,3-b]pyridine derivatives, and how does this compound compare?
Advanced Research Focus
Pyrrolo[2,3-b]pyridines exhibit kinase inhibition, antitumor, and anti-inflammatory activities. This compound’s ester group enhances cell permeability compared to carboxylic acid analogs . Structure-activity relationship (SAR) studies suggest that substituents at the pyrrole nitrogen influence target binding. For example, methyl esters improve metabolic stability over ethyl esters in in vitro assays .
Q. What strategies enable regioselective functionalization of the pyrrolo[2,3-b]pyridine core?
Advanced Research Focus
- Directed ortho-metalation : Use directing groups (e.g., Boc-protected amines) to selectively functionalize C3/C5 positions .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids target C6, leveraging steric and electronic profiles .
- Protecting group strategies : Temporary protection of the pyrrole NH with SEM or Boc groups prevents undesired side reactions during alkylation .
Q. How do solvent and catalyst choices impact scalability in multi-step syntheses?
Advanced Research Focus
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate recycling. Switchable solvents (e.g., ionic liquids) improve sustainability .
- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) enable efficient cross-coupling but require rigorous metal scavenging. Heterogeneous catalysts (e.g., Pd/C) simplify purification .
Q. What are the key challenges in stabilizing this compound under varying storage conditions?
Basic Research Focus
The ester group is prone to hydrolysis under humid or acidic conditions. Recommended practices:
- Store at 4°C in inert atmospheres (argon) .
- Use desiccants (silica gel) in sealed containers.
- Monitor degradation via periodic HPLC analysis, especially if used in biological assays .
Q. How can researchers leverage fragment-based drug design (FBDD) to explore therapeutic applications?
Advanced Research Focus
- Fragment screening : Use surface plasmon resonance (SPR) or NMR to identify binding fragments targeting kinase ATP pockets.
- Structure-guided optimization : Combine X-ray data of the compound bound to a target (e.g., JAK2) with computational alanine scanning to prioritize modifications .
Q. What methodologies validate the compound’s role in material science applications (e.g., organic electronics)?
Advanced Research Focus
- Electrochemical analysis : Cyclic voltammetry measures HOMO/LUMO levels for charge transport compatibility.
- Thermogravimetric analysis (TGA) : Assess thermal stability (>200°C required for OLED applications) .
- Single-crystal conductivity tests : Compare with indole-based analogs to evaluate π-stacking efficiency .
Propriétés
IUPAC Name |
methyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9(13)7-12-6-4-8-3-2-5-11-10(8)12/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKGUZZEEWDHPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632693 | |
Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172647-94-8 | |
Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.